

AT7867 solubility in DMSO and cell media

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Compound of Interest		
Compound Name:	AT7867	
Cat. No.:	B1666108	Get Quote

Technical Support Center: AT7867

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for the use of **AT7867**, a potent ATP-competitive inhibitor of Akt and p70S6K kinases.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of AT7867 in DMSO?

A1: **AT7867** exhibits good solubility in dimethyl sulfoxide (DMSO). Quantitative data from various suppliers are summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.

Q2: What is the solubility of **AT7867** in cell culture media?

A2: There is no publicly available quantitative data on the solubility of **AT7867** in specific cell culture media such as DMEM or RPMI-1640. **AT7867** is expected to have low aqueous solubility. For cell-based assays, it is standard practice to first dissolve **AT7867** in DMSO to create a concentrated stock solution, which is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.

Q3: I am observing precipitation when I add my **AT7867** DMSO stock to the cell culture medium. What can I do?



A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like many kinase inhibitors. Please refer to the Troubleshooting Guide: Compound Precipitation in Cell Media section below for detailed solutions.

Q4: What is the mechanism of action of AT7867?

A4: **AT7867** is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3, as well as p70 ribosomal S6 kinase (p70S6K) and Protein Kinase A (PKA). By inhibiting these key components of the PI3K/Akt/mTOR signaling pathway, **AT7867** can induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Table 1: Solubility of AT7867 in DMSO

Supplier/Source	Concentration (mg/mL)	Molar Concentration (mM)
Selleck Chemicals	68	201.27
APExBIO	≥16.9	-
Tocris Bioscience	37.43	100

Note: The molecular weight of **AT7867** can vary slightly between different forms (e.g., free base vs. HCl salt), which may affect molar concentration calculations.

Experimental Protocols

Protocol: Preparation of AT7867 Stock and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing **AT7867** solutions for treating cells in culture.

Materials:

AT7867 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
 - Equilibrate the **AT7867** vial to room temperature before opening.
 - Based on the molecular weight of your specific batch of AT7867, calculate the volume of DMSO required to achieve a 10 mM stock solution.
 - Add the calculated volume of anhydrous DMSO to the vial of AT7867 powder.
 - Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C or -80°C, protected from light.
- Preparation of a Working Solution in Cell Culture Medium:
 - Thaw an aliquot of the 10 mM **AT7867** stock solution at room temperature.
 - Pre-warm the complete cell culture medium to 37°C.
 - Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentration.



- Important: To minimize precipitation, add the AT7867 stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion.
- Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
- Use the freshly prepared working solution immediately for treating your cells.
- Cell Treatment:
 - Aspirate the existing medium from your cultured cells.
 - Add the appropriate volume of the AT7867 working solution to the cells.
 - Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as the highest concentration of AT7867 used).
 - Return the cells to the incubator for the desired treatment duration.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation in Cell Media

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Immediate precipitation upon adding DMSO stock to media.	"Solvent Shock": The rapid change in solvent environment from DMSO to aqueous media causes the hydrophobic compound to crash out of solution.	1. Decrease the volume of DMSO added: Prepare a more dilute intermediate stock in DMSO before the final dilution in media. 2. Slow, dropwise addition: Add the DMSO stock very slowly to the pre-warmed media while continuously and gently vortexing or swirling. 3. Increase the volume of media: Dilute the DMSO stock into a larger volume of media.
Final concentration exceeds solubility limit: The desired experimental concentration of AT7867 is higher than its solubility in the cell culture medium.	1. Perform a solubility test: Before your main experiment, test a range of AT7867 concentrations in your specific cell culture medium to determine the maximum soluble concentration. 2. Lower the final concentration: If possible, adjust your experimental design to use a lower, soluble concentration of AT7867.	
Precipitation occurs over time in the incubator.	Temperature or pH shift: Changes in temperature and pH within the incubator can affect compound solubility over time.	1. Pre-equilibrate media: Ensure your media is fully equilibrated to 37°C and the appropriate CO ₂ level before adding the compound. 2. Check media buffering: Confirm that your media is properly buffered for the CO ₂ concentration in your incubator.



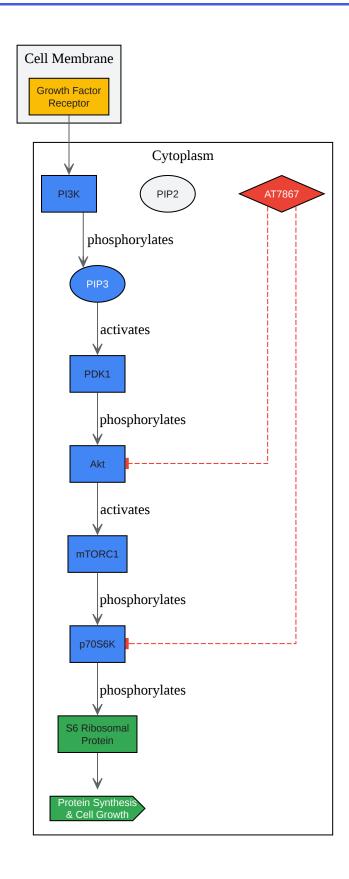




Interaction with media components: AT7867 may interact with salts, proteins, or other components in the media, leading to precipitation. 1. Test in different media formulations: If possible, test the solubility of AT7867 in different types of cell culture media. 2. Consider serum concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, solubility issues may be more pronounced.

Mandatory Visualizations

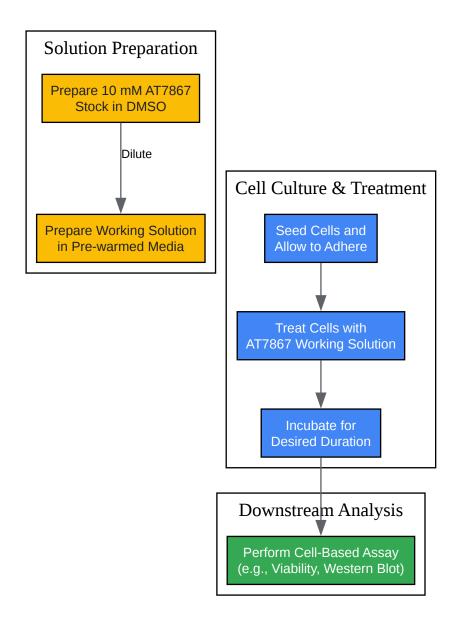




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Caption: AT7867 inhibits the Akt/p70S6K signaling pathway.

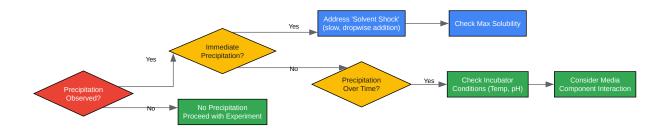




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Caption: Experimental workflow for AT7867 cell-based assays.





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Caption: Troubleshooting logic for AT7867 precipitation.

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